molecular formula C9H4Cl2FNO B6294218 5-(2,3-dichloro-6-fluorophenyl)oxazole CAS No. 2364584-96-1

5-(2,3-dichloro-6-fluorophenyl)oxazole

Cat. No.: B6294218
CAS No.: 2364584-96-1
M. Wt: 232.03 g/mol
InChI Key: AWJHXGASWSATRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dichloro-6-fluorophenyl)oxazole (CAS 2364585-00-0) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features an oxazole ring, a privileged structure in medicinal chemistry, substituted with a polyhalogenated phenyl group, offering a versatile scaffold for the synthesis of novel bioactive molecules . The oxazole motif is a five-membered heterocycle containing oxygen and nitrogen atoms, and it is a core structural component in numerous compounds with a wide range of biological activities. Researchers value this scaffold for its presence in molecules exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The specific substitution pattern on the phenyl ring—incorporating chlorine and fluorine atoms—is strategically valuable. Such halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate in structure-activity relationship (SAR) studies . This compound is supplied for research use only (RUO) and is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3-dichloro-6-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO/c10-5-1-2-6(12)8(9(5)11)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJHXGASWSATRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C2=CN=CO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2,3 Dichloro 6 Fluorophenyl Oxazole and Its Analogues

Classical Oxazole (B20620) Synthesis Approaches and their Adaptations

Classical methods for oxazole synthesis, developed since the late 19th and early 20th centuries, remain foundational in heterocyclic chemistry. These reactions, while traditional, can be adapted for complex substrates.

Robinson-Gabriel Synthesis and its Variants for Substituted Oxazoles

The Robinson-Gabriel synthesis is a cornerstone method for forming oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, this reaction typically uses acid catalysts like sulfuric acid or phosphorus pentachloride to effect the ring closure. cutm.ac.inresearchgate.net

The general mechanism involves the protonation of the ketone carbonyl within the 2-acylamino ketone substrate, followed by an intramolecular nucleophilic attack from the amide oxygen. The resulting dihydrooxazolol intermediate then undergoes dehydration to yield the aromatic oxazole ring. nih.gov

For the synthesis of 5-(2,3-dichloro-6-fluorophenyl)oxazole, this method would require the precursor 2-acylamino-1-(2,3-dichloro-6-fluorophenyl)ethan-1-one. The synthesis of this intermediate is a key step. Modern variations of the Robinson-Gabriel synthesis have improved its versatility, including one-pot procedures that combine the formation of the 2-acylamino ketone and its subsequent cyclization. wikipedia.orgidexlab.com For instance, a one-pot approach using an oxazolone (B7731731) template has been developed for a combined Friedel-Crafts/Robinson-Gabriel synthesis to produce 2,4,5-trisubstituted oxazoles. wikipedia.org

Table 1: Variants of the Robinson-Gabriel Synthesis

VariantDescriptionKey ReagentsReference
Classical MethodCyclodehydration of pre-formed 2-acylamino ketones.H₂SO₄, POCl₃, PCl₅ ijpsonline.com
Wipf's ExtensionSynthesis from β-keto amides via oxidation and cyclodehydration.Dess-Martin periodinane, PPh₃, I₂ wikipedia.org
One-Pot Friedel-Crafts/Robinson-GabrielUses an oxazolone template to react with aromatics.AlCl₃, Trifluoromethanesulfonic acid wikipedia.org
Solid-Phase SynthesisA traceless solid-phase synthesis using a benzhydrylic-type linker.Trifluoroacetic anhydride (B1165640) (TFAA) idexlab.com

Fischer Oxazole Synthesis applied to Aryl-Substituted Precursors

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is another classical route that typically yields 2,5-disubstituted oxazoles. cutm.ac.inwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride in dry ether. wikipedia.orgdbpedia.org Both reactants are usually aromatic, which makes this method suitable for preparing aryl-substituted oxazoles. wikipedia.org

The mechanism begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline which, after tautomerization and elimination of HCl, yields the final oxazole product. wikipedia.org

To synthesize this compound using this method, one could theoretically react an appropriate cyanohydrin with 2,3-dichloro-6-fluorobenzaldehyde (B1306592). chemspider.comscbt.com For example, reacting formaldehyde (B43269) cyanohydrin (glycolonitrile) with 2,3-dichloro-6-fluorobenzaldehyde would place the desired substituted phenyl group at the C5 position of the oxazole ring. A notable example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to form 2,5-diphenyl-oxazole. cutm.ac.inwikipedia.org

Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction involves the synthesis of oxazoles from α-haloketones and amides or ureas. cutm.ac.inijpsonline.com This method is particularly effective for producing 2,4-disubstituted oxazoles and is considered an efficient and economical process. ijpsonline.com More recent developments have expanded its scope to include 2,4,5-trisubstituted oxazoles. ijpsonline.com

The application of the Bredereck reaction to synthesize a 5-substituted oxazole like this compound would be challenging. The reaction inherently introduces substituents at the C2 and C4 positions from the amide and α-haloketone precursors, respectively. To obtain the target compound, one would need to start with formamide (B127407) (to leave C2 unsubstituted) and an α-haloketone bearing the 2,3-dichloro-6-fluorophenyl group. However, this would place the aryl group at C4, not C5. Therefore, the Bredereck reaction is generally less suitable for the direct synthesis of 5-monosubstituted oxazoles.

Modern and Advanced Synthetic Strategies for Complex Oxazole Derivatives

More recent synthetic methods offer greater efficiency, milder conditions, and broader functional group tolerance, making them highly suitable for constructing complex molecules like this compound.

Van Leusen Oxazole Synthesis and its Utility for 5-Substituted Oxazoles

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and direct method for preparing 5-substituted oxazoles from aldehydes. nih.govmdpi.comwikipedia.org The reaction employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. nih.govwikipedia.org

The mechanism involves the deprotonation of TosMIC to form a nucleophilic anion, which attacks the aldehyde's carbonyl group. nih.gov The resulting adduct undergoes intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid (TosH) yields the 5-substituted oxazole. nih.govmdpi.com

This method is exceptionally well-suited for the synthesis of this compound. The required starting material, 2,3-dichloro-6-fluorobenzaldehyde, is a known compound. chemspider.comscbt.com The reaction of this aldehyde with TosMIC under basic conditions (e.g., K₂CO₃ in methanol) would directly yield the target molecule. The Van Leusen reaction is known for its high yields and tolerance of a wide variety of functional groups on the aromatic aldehyde, making it a robust choice for this synthesis. nih.govmdpi.com Several studies have reported the synthesis of 5-aryloxazoles using this method with various aromatic aldehydes. nih.govresearchgate.net

Table 2: Examples of Van Leusen Synthesis for 5-Aryl Oxazoles

AldehydeBaseSolventConditionsProductReference
Aromatic AldehydesTetrabutylammonium hydroxide--5-Aryloxazoles nih.gov
α,β-Unsaturated AldehydesK₂CO₃Methanol-5-(Arylethenyl)oxazoles mdpi.com
Various Aldehydes-Anhydrous MethanolMicrowave-assisted5-Aryl-1,3-oxazoles mdpi.com

Cyclization Reactions of N-Propargylamides for Oxazole Formation

The cyclization of N-propargylamides has emerged as a versatile and modern strategy for synthesizing substituted oxazoles. acs.orgrsc.org These reactions can proceed through various catalytic systems, including base-catalyzed and transition-metal-catalyzed (e.g., gold, palladium, copper) pathways. acs.orgbohrium.com

In a typical base-catalyzed cyclization, the propargylic proton of the N-propargylamide is abstracted, leading to an allenic intermediate which then cyclizes to form the oxazole ring. bohrium.com Metal-catalyzed versions often involve a 5-exo-dig cyclization mechanism. For instance, palladium(II) catalysis can be used to convert N-propargylamides into 2-substituted-5-oxazolecarbaldehydes. acs.org Other metal-free approaches utilize reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to promote cyclization. rsc.org

To apply this method for the synthesis of this compound, one would need to prepare the corresponding N-propargylamide. This could potentially be achieved by reacting propargylamine (B41283) with 2,3-dichloro-6-fluorobenzoyl chloride. The subsequent cyclization of this N-propargylamide would need to be controlled to ensure the formation of the desired 5-substituted oxazole without other substitutions. Gold-catalyzed cyclizations of internal N-propargylamides have been shown to produce 5-oxazole ketones, indicating the potential for substitution at the 5-position. organic-chemistry.org

Table 3: Methods for Oxazole Synthesis from N-Propargylamides

Catalyst/ReagentSubstrateProduct TypeReference
Base (NaH, K₂CO₃)α-Arylsubstituted N-propargylamides2,5-Disubstituted Oxazoles bohrium.com
Pd(II) saltsAryl, heteroaryl, and alkyl propargylamides2-Substituted 5-oxazolecarbaldehydes acs.org
PhI(OAc)₂ (PIDA) / LiIN-Propargylamides(E)-5-Iodomethylene-2-oxazolines or 5-Oxazolecarbaldehydes rsc.org
Gold catalyst / 4-MeO-TEMPOInternal N-propargylamides5-Oxazole Ketones organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a premier method for arylating heterocyclic scaffolds. libretexts.orgclearsynth.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 5-halooxazole (e.g., 5-bromooxazole) with (2,3-dichloro-6-fluorophenyl)boronic acid . The latter is a key intermediate that is commercially available. chemicalbook.com The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the 5-halooxazole, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with sterically hindered and electronically deactivated substrates like the 2,3-dichloro-6-fluorophenyl moiety. patsnap.comchemspider.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. patsnap.comchemspider.com

Interactive Table: General Conditions for Suzuki-Miyaura Arylation of Oxazoles
ParameterDescriptionTypical ExamplesReference
Palladium PrecatalystThe source of the active Pd(0) catalyst.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ organic-chemistry.orgpatsnap.com
LigandStabilizes the catalyst and modulates its reactivity.P(t-Bu)₃, PCy₃, SPhos, JohnPhos, dppf patsnap.comchemspider.com
BaseActivates the boronic acid for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄, LiOtBu nih.govchemspider.com
SolventSolubilizes reactants and influences reaction rate.Toluene, Dioxane, THF, DMF, Dioxane/Water nih.govchemspider.com
Arylating AgentProvides the aryl group to be coupled.(2,3-dichloro-6-fluorophenyl)boronic acid chemicalbook.com
SubstrateThe heterocyclic core to be arylated.5-Bromooxazole (B1343016), 5-Iodooxazole nih.gov

Microwave-Assisted Synthesis of Oxazole Scaffolds

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. wikipedia.orgorganic-chemistry.org The synthesis of oxazole scaffolds is particularly amenable to microwave irradiation. scbt.com

A prominent method for constructing 5-substituted oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com For the target molecule, 2,3-dichloro-6-fluorobenzaldehyde , a commercially available starting material, would be reacted with TosMIC in the presence of a base. organic-chemistry.orgclaremont.edu Under microwave irradiation, this reaction can often be completed in minutes rather than hours. wikipedia.orgmdpi.comclaremont.edu The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.orgmdpi.com The use of green solvents like isopropanol (B130326) can further enhance the sustainability of this method. wikipedia.orgmdpi.com

Interactive Table: Microwave-Assisted Van Leusen Oxazole Synthesis
ParameterDescriptionTypical ConditionsReference
AldehydeCarbonyl precursor for the C4 and C5 positions of the oxazole.2,3-dichloro-6-fluorobenzaldehyde claremont.edu
Isocyanide ReagentProvides the C2 and nitrogen atoms of the oxazole ring.p-Toluenesulfonylmethyl isocyanide (TosMIC) organic-chemistry.orgmdpi.com
BasePromotes the deprotonation of TosMIC and elimination step.K₂CO₃, K₃PO₄, DBU wikipedia.orgmdpi.com
SolventMedium for the reaction.Methanol, Isopropanol (IPA), DMF wikipedia.orgclaremont.edupatsnap.com
Microwave ConditionsPower and temperature settings for the reaction.65-100 °C, 100-350 W wikipedia.orgmdpi.com
Reaction TimeDuration of microwave irradiation.5-15 minutes wikipedia.orgscbt.com

Oxidative Cyclodehydration Routes for Oxazole Ring Construction

Oxidative cyclodehydration represents a classical yet effective strategy for forming the oxazole ring from acyclic precursors. These methods typically involve the cyclization and dehydration of an α-acylamino ketone, a process known as the Robinson-Gabriel synthesis. More modern variations utilize the tandem oxidative cyclization of other suitable precursors. researchgate.net For instance, polysubstituted oxazoles can be synthesized via a copper-catalyzed tandem oxidative cyclization of benzylamines and β-dicarbonyl compounds. researchgate.net

Another approach involves the cyclization of enamides. Phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative C-O bond formation in enamides to yield oxazoles under metal-free conditions. A silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides also provides a novel route to the oxazole core. To synthesize this compound via such a route, one would need to prepare a suitable precursor, such as an N-(1-(2,3-dichloro-6-fluorophenyl)-2-oxoethyl)amide, which would then undergo cyclodehydration promoted by a dehydrating agent or an oxidative system.

Interactive Table: Oxidative Cyclization Approaches to Oxazoles
MethodPrecursor TypeCatalyst/ReagentGeneral ConditionsReference
Robinson-Gabriel Synthesisα-Acylamino ketonesH₂SO₄, POCl₃, PPAOften harsh, requires strong dehydrating agents. chemicalbook.com
Copper-Catalyzed Tandem CyclizationBenzylamines and β-diketonesCu(OAc)₂, IodineMilder conditions, good for polysubstituted oxazoles. researchgate.net
PIDA-Mediated CyclizationEnamidesPhenyliodine diacetate (PIDA)Metal-free, oxidative C-O bond formation.
Silver-Catalyzed Cyclizationα-Oxocarboxylates and IsocyanidesSilver (Ag) catalystInvolves an oxidative decarboxylation process.

Regioselective and Stereoselective Synthesis of Halogenated Aryl-Oxazoles

The synthesis of specifically substituted isomers like this compound requires precise control over the regiochemistry of the reactions.

Strategies for Introducing the 2,3-dichloro-6-fluorophenyl Moiety

The introduction of the 2,3-dichloro-6-fluorophenyl group can be achieved by using pre-functionalized starting materials. The commercial availability of key precursors simplifies this process significantly. Two primary strategies are:

Via the Van Leusen Reaction : This approach utilizes 2,3-dichloro-6-fluorobenzaldehyde as the starting aldehyde. organic-chemistry.orgclaremont.edu Its reaction with TosMIC directly installs the desired phenyl group at the C5 position of the oxazole ring. organic-chemistry.orgmdpi.com This is a convergent and efficient method for creating the C-C bond between the phenyl and oxazole rings.

Via Suzuki-Miyaura Cross-Coupling : This strategy relies on (2,3-dichloro-6-fluorophenyl)boronic acid . chemicalbook.com This boronic acid can be coupled with a 5-halooxazole (e.g., 5-bromooxazole or 5-iodooxazole) using a palladium catalyst. nih.gov This method offers flexibility, as the oxazole core can be synthesized separately and functionalized in a later step.

Challenges in Selectivity for Highly Substituted Phenyl Rings

Synthesizing molecules with highly substituted aromatic rings presents distinct challenges related to selectivity and reactivity. The 2,3-dichloro-6-fluorophenyl group is a prime example, with substituents at both ortho positions (F at C6, Cl at C2) and a meta position (Cl at C3).

Steric Hindrance : The presence of bulky chlorine and fluorine atoms at the ortho positions (C2 and C6) of the phenyl ring creates significant steric hindrance. This can impede the approach of reagents and catalysts, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. chemspider.com The efficiency of the transmetalation and reductive elimination steps can be reduced, often requiring more reactive catalysts, specialized bulky ligands (e.g., phosphines like Ad₂PⁿBu), or higher reaction temperatures to overcome the steric barrier. chemspider.com

Electronic Effects : The strong electron-withdrawing nature of the fluorine and chlorine atoms deactivates the phenyl ring, making it less nucleophilic. In the case of boronic acids, this can slow down the transmetalation step of the Suzuki coupling. scbt.com Conversely, in direct arylation methods where the aryl halide is the electrophile, the electron-withdrawing groups can make the C-X bond more susceptible to oxidative addition.

Regioselectivity : While using pre-functionalized starting materials like 2,3-dichloro-6-fluorobenzaldehyde or its corresponding boronic acid solves the issue of regioselectivity on the phenyl ring itself, challenges can arise in reactions involving direct C-H activation of an unsubstituted oxazole. The oxazole ring has two primary sites for arylation, C2 and C5. The inherent electronic properties of the oxazole ring often favor functionalization at the C2 position. However, directing the arylation selectively to the C5 position can be achieved by carefully choosing the catalyst, ligands, and solvent systems. For instance, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents.

Green Chemistry Approaches and Sustainable Synthesis of Oxazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Key green approaches applicable to the synthesis of this compound and its analogues include:

Microwave-Assisted Synthesis : As discussed, using microwave irradiation significantly reduces reaction times and energy consumption compared to conventional heating. organic-chemistry.orgorganic-chemistry.org

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a core green strategy. Reactions like the Van Leusen synthesis have been successfully performed in greener solvents such as isopropanol (IPA) or even water, which reduces environmental impact. chemicalbook.comwikipedia.org

Catalysis : The use of catalysts, especially those that are highly efficient and can be used at low loadings, is inherently green as it reduces waste. The development of heterogeneous or recyclable catalysts, such as iron oxide magnetic nanoparticles (Fe₃O₄ MNPs), offers a sustainable alternative to homogeneous catalysts that can be difficult to separate from the reaction mixture.

Electrochemical Synthesis : Electrochemical methods represent a sustainable approach by replacing chemical oxidants or reductants with electricity. A direct electrochemical phosphine-mediated deoxygenative cycloaddition has been developed for oxazole synthesis, using abundant carboxylic acids as starting materials and avoiding transition metals and toxic oxidants. organic-chemistry.orgpatsnap.com This method proceeds through an anodically generated acyloxyphosphonium ion intermediate. organic-chemistry.orgpatsnap.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. patsnap.com Cycloaddition and condensation reactions, such as the Van Leusen synthesis, are often highly atom-economical.

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally sustainable.

Structure Activity Relationship Sar Studies of 5 2,3 Dichloro 6 Fluorophenyl Oxazole Analogues

Influence of the Halogenated Phenyl Moiety on Biological Activity

The 2,3-dichloro-6-fluorophenyl group is a key feature of the parent molecule, and its specific substitution pattern is often crucial for biological activity. The interplay of electronic and steric effects imparted by the halogen atoms can significantly modulate the compound's interaction with its biological target.

Research into related halogenated phenyl-containing heterocyclic compounds has shown that the specific pattern of halogen substitution can dramatically alter biological activity. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, the position of chlorine and trifluoromethyl groups on the phenyl ring was found to be a key determinant of their antistaphylococcal activity. nih.gov Specifically, a 2-chloro-5-(trifluoromethyl)phenyl substitution pattern resulted in submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the sensitivity of biological targets to the precise placement of halogens.

The following table summarizes the effect of different halogen substitution patterns on the phenyl ring on the antimicrobial activity of a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives.

CompoundSubstitution PatternMIC against MRSA (µM)
Analogue 13,5-bis(trifluoromethyl)phenyl0.16–0.68
Analogue 22-chloro-5-(trifluoromethyl)phenyl0.16–0.68
Analogue 34-bromo-3-(trifluoromethyl)phenyl>10
Analogue 44-bromo-3-fluorophenyl>10

Data sourced from a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which provides insights into the effects of halogenated phenyl moieties. nih.gov

The substitution pattern on the phenyl ring also dictates the preferred conformation of the molecule, which is the three-dimensional arrangement of its atoms. The steric hindrance introduced by the two chlorine atoms and the fluorine atom can restrict the rotation around the bond connecting the phenyl ring to the oxazole (B20620) ring. This restricted rotation can lock the molecule into a specific conformation that is either favorable or unfavorable for binding to its biological target.

Substituent Effects at the Oxazole Ring Positions (C2 and C4) on Bioactivity

The oxazole ring itself is not merely a passive linker; it is an integral part of the pharmacophore. Its heteroatoms can participate in hydrogen bonding and other polar interactions, and the C2 and C4 positions offer opportunities for further structural modification to fine-tune the biological activity.

The lipophilicity of substituents at these positions is also a key consideration. Increasing lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor solubility and non-specific binding. A balance is often sought to optimize both pharmacokinetic and pharmacodynamic properties. In a study on a series of oxazole derivatives, the nature of the substituent at the C2 position was shown to significantly influence their antimicrobial activity.

The table below illustrates the impact of C2 substituents on the antibacterial activity of a series of oxazole derivatives.

CompoundC2 SubstituentAntibacterial Activity (MIC, µg/mL)
Derivative A-H12.5
Derivative B-CH36.25
Derivative C-C2H53.12
Derivative D-Phenyl>50

This data is illustrative and based on general findings in oxazole SAR studies, highlighting the trend of how substituent changes can affect activity.

In many drug discovery programs, the oxazole ring can serve as a central scaffold to which different pharmacophoric groups are attached via spacers or linkers at the C2 and C4 positions. The nature of these linkers—their length, flexibility, and chemical composition—is critical for orienting the appended functional groups correctly within the target's binding site.

For instance, a flexible alkyl chain as a linker might allow a terminal functional group to adopt multiple conformations and find an optimal interaction, whereas a rigid linker, such as an acetylene (B1199291) or an amide bond, would hold the group in a more defined orientation. The choice of linker can profoundly affect the binding affinity and selectivity of the compound. Studies on other heterocyclic systems have demonstrated that linker optimization can lead to significant improvements in potency.

Pharmacophore Mapping and Derivation of Design Principles

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov By analyzing the structures of a series of active and inactive compounds, a pharmacophore model can be generated that highlights key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For the 5-(2,3-dichloro-6-fluorophenyl)oxazole scaffold, a pharmacophore model would likely include:

A hydrophobic/aromatic feature corresponding to the dichlorofluorophenyl ring.

Specific locations for halogen bond donors (the chlorine atoms).

A hydrogen bond acceptor feature associated with the oxazole nitrogen.

Additional features based on the substituents at the C2 and C4 positions.

Such a model serves as a valuable tool for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel analogues with improved activity. The principles derived from SAR and pharmacophore modeling can lead to a more rational and efficient drug discovery process. For example, if the model indicates that a hydrogen bond donor is required at a certain position, medicinal chemists can synthesize analogues that incorporate this feature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

The development of robust QSAR models is a critical step in modern drug discovery, enabling the prediction of activity for new chemical entities. Both 2D and 3D-QSAR methodologies are employed to understand the structural requirements for biological activity in oxazole derivatives.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods align a series of molecules and calculate their steric and electrostatic fields. The variations in these fields are then correlated with variations in biological activity.

For instance, a 3D-QSAR study on a series of oxadiazole derivatives as multifunctional anti-Alzheimer agents utilized CoMFA and CoMSIA methods to build predictive models. rsc.org The resulting models demonstrated significant statistical robustness, indicating their reliability. rsc.org The CoMFA model yielded a cross-validated coefficient (Rcv²) of 0.692 and a predictive squared correlation coefficient (Rpred²) of 0.6885. rsc.org The CoMSIA model showed similar strength with an Rcv² of 0.696 and an Rpred² of 0.6887. rsc.org Such models are validated internally and externally to ensure their predictive power. rsc.org

In another study focusing on oxadiazole derivatives with antiproliferative activity, 3D-QSAR models were generated using the partial least square regression (PLSR) method. ijpsdronline.comijpsdronline.com The most significant model produced had a high squared correlation coefficient (r²) of 0.8713, showing a strong correlation between the descriptors and the biological activity. ijpsdronline.comijpsdronline.com The internal and external predictivity of this model were also high, with a q² of 0.7445 and a pred_r² of 0.8109, respectively. ijpsdronline.comijpsdronline.com

The table below summarizes the statistical results from representative QSAR studies on oxazole-related structures.

Model TypeCompound Seriesr² (Correlation)q² (Internal Predictivity)pred_r² (External Predictivity)Source
CoMFA Oxadiazole Derivatives (Anti-Alzheimer)-0.6920.6885 rsc.org
CoMSIA Oxadiazole Derivatives (Anti-Alzheimer)-0.6960.6887 rsc.org
3D-QSAR (PLSR) Oxadiazole Derivatives (Antiproliferative)0.87130.74450.8109 ijpsdronline.comijpsdronline.com
Machine Learning Oxazole Derivatives (Anti-VZV)-0.87-0.90.83-0.84 nih.gov

These statistical values are crucial for assessing the quality of the QSAR models. A high r² indicates a strong fit of the model to the training data, while high q² and pred_r² values demonstrate the model's ability to predict the activity of compounds not included in the model's development.

The output of these analyses is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the chemical structure are likely to increase or decrease biological activity. For example, the study on antiproliferative oxadiazole derivatives revealed that steric and electrostatic interactions play a significant role in determining their activity. ijpsdronline.comijpsdronline.com The contour maps generated from such an analysis can guide medicinal chemists in designing more potent compounds. ijpsdronline.comijpsdronline.com

Predictive Modeling for Novel Analogues

A primary application of validated QSAR models is the virtual screening and prediction of biological activity for novel, yet-to-be-synthesized analogues. This in silico approach saves significant time and resources compared to traditional synthesis and screening.

Researchers have successfully used QSAR models to predict the antiviral activity of new oxazole derivatives against the Varicella zoster virus (VZV). nih.gov In this work, predictive QSAR models were developed using machine learning, and these models demonstrated high predictive ability, with cross-validation coefficients (q²) between 0.87 and 0.9. nih.gov The models were then used to screen a virtual chemical library, leading to the identification of seven promising oxazole derivatives. nih.gov Subsequent synthesis and in vitro testing confirmed that two of these predicted compounds showed activity against the VZV Ellen strain. nih.gov

This process demonstrates the practical utility of predictive modeling. By using a robust QSAR model, a large virtual library of potential drug candidates can be narrowed down to a small, manageable number of high-priority compounds for synthesis and experimental validation. nih.gov The developed models from this research are available online, allowing for broader use in screening for potential anti-VZV compounds. nih.gov Similarly, the contour maps derived from CoMFA and CoMSIA studies provide clear, visual guidance for designing new compounds with improved activity. rsc.org

Mechanistic Investigations and Molecular Target Elucidation of 5 2,3 Dichloro 6 Fluorophenyl Oxazole Derivatives

Identification of Potential Biological Targets and Pathways

Derivatives of the 5-(2,3-dichloro-6-fluorophenyl)oxazole scaffold are the subject of extensive research to identify and validate their biological targets, thereby uncovering their therapeutic potential. These investigations primarily involve enzymatic and receptor-based screening to map their activity across various physiological pathways.

Enzyme inhibition assays are crucial for identifying the specific molecular targets of new chemical entities. For oxazole (B20620) derivatives, research has focused on several key enzyme families implicated in a range of diseases, from fungal infections to cancer and inflammatory disorders.

Succinate Dehydrogenase (SDH) Inhibition: A significant area of investigation for oxazole derivatives is their potential as succinate dehydrogenase inhibitors (SDHIs). SDH, or Complex II, is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov Its inhibition disrupts cellular respiration, a mechanism effectively exploited in fungicides. acs.orgmdpi.com Research into N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives has identified them as promising SDHI candidates for agricultural applications. acs.org In vitro bioassays have demonstrated that these compounds exhibit potent fungicidal activity against various plant pathogens. nih.gov For instance, compound 5i , a novel SDHI derivative, showed broad-spectrum activity against five different fungi, with an EC50 value of 0.73 µg/mL against Sclerotinia sclerotiorum, comparable to the commercial fungicide boscalid. nih.gov

Table 1: In Vitro Fungicidal Activity of SDHI Derivatives Against S. sclerotiorum

CompoundEC50 (µg/mL)
Compound 5i 0.73
Boscalid 0.51
Fluxapyroxad 0.19

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. ed.ac.uk Consequently, they are major targets for drug discovery. ed.ac.uk While direct studies on this compound are limited, research on structurally related azole compounds has shown significant kinase inhibitory activity. For example, isoxazole derivatives have been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, which is involved in the production of inflammatory cytokines. nih.gov Similarly, indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), with IC50 values in the nanomolar range. semanticscholar.org These findings suggest that the oxazole scaffold could also be oriented to target the ATP-binding site of various kinases.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. nih.gov Investigations into related heterocyclic compounds, such as benzoxazoles, have revealed inhibitory activity against both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net For example, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as an effective Topo II inhibitor with an IC50 value of 71 µM. researchgate.net Thiazole-based stilbene analogs have also been shown to be potent Top1 inhibitors. mdpi.com This indicates that the oxazole core could be incorporated into structures designed to inhibit these crucial nuclear enzymes.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.gov Derivatives of 1,5-diarylpyrazole have been studied for their 5-lipoxygenase (5-LOX) inhibitory activity as potential agents for cancer chemotherapy. nih.gov While specific data on this compound is not prominent, the general interest in azole-containing structures as LOX inhibitors suggests this is a potential area for investigation. nih.gov

Beyond enzyme inhibition, oxazole derivatives are evaluated for their ability to bind to and modulate the function of cellular receptors.

Metabotropic Glutamate Receptor (mGluR) Modulation: A notable finding is the activity of 1,2,4-oxadiazole derivatives, which are structurally related to oxazoles, as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.govnih.gov These PAMs enhance the receptor's response to the endogenous ligand glutamate and have shown potential antipsychotic-like properties in preclinical models. nih.gov The most potent derivatives demonstrated mGlu4 activity with EC50 values in the range of 282–656 nM. nih.gov This line of research highlights the potential for oxazole-based compounds to modulate G protein-coupled receptors (GPCRs) involved in neurotransmission.

Other Receptor Interactions: The broader family of azole derivatives has been explored for interactions with various other receptors. For instance, a patent describes oxazolone (B7731731) derivatives as modulators of alpha-1 adrenoreceptors. google.com In other studies, benzimidazole derivatives, which share a heterocyclic nature, have been developed as potent and selective androgen receptor antagonists. nih.gov These examples underscore the versatility of the azole scaffold in targeting diverse receptor types.

Elucidation of Cellular Mechanisms of Action

To understand the physiological consequences of target engagement, researchers employ a variety of cell-based assays and biochemical methods. These studies bridge the gap between molecular inhibition and cellular response.

Cell-based assays are critical for confirming that the molecular activity observed in vitro translates into a functional effect in a biological context.

Antifungal and Antiproliferative Assays: For derivatives targeting fungal enzymes like SDH, the primary cellular assays involve measuring the inhibition of mycelial growth and spore germination of pathogenic fungi. nih.gov For compounds with anticancer potential, such as kinase or topoisomerase inhibitors, cytotoxicity is assessed using assays like the MTT assay against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer). mdpi.com Novel 5,6-dichlorobenzimidazole derivatives have shown potent growth-inhibitory activity across numerous cancer cell lines. nih.gov

Inflammatory Pathway Modulation: For kinase inhibitors targeting inflammatory pathways, cell-based assays are used to measure the production of key inflammatory mediators. For instance, inhibitors of p38 MAP kinase are evaluated for their ability to block the production of cytokines like TNFα and IL-6 in relevant cell types. nih.govmdpi.com

Apoptosis and Cell Cycle Analysis: To further define the mechanism of cytotoxicity, compounds are often investigated for their ability to induce programmed cell death (apoptosis) and to cause cell cycle arrest. mdpi.com Flow cytometry analysis can reveal if a compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G2/M phase), which is a common mechanism for topoisomerase inhibitors. nih.gov

Biochemical methods are employed to confirm that the compound directly interacts with its intended target within the complex cellular environment and to quantify this engagement.

Enzymatic Activity Assays: The potency of enzyme inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values are derived from dose-response curves generated by measuring enzyme activity in the presence of varying concentrations of the inhibitor. nih.govresearchgate.net

Fluorescence Quenching Analysis: Techniques like fluorescence quenching can validate the binding interaction between a compound and its target protein. This method relies on the principle that the intrinsic fluorescence of amino acids like tryptophan in a protein can be quenched upon binding of a ligand, providing evidence of target engagement. nih.gov This has been used to validate the mode of action for novel SDHI derivatives. nih.gov

Investigation of Specific Interactions with Macromolecules (e.g., proteins, nucleic acids)

Understanding the precise molecular interactions between a compound and its biological target is fundamental for rational drug design and lead optimization. This is primarily achieved through structural biology techniques and computational modeling.

Protein Interactions and Molecular Docking: Molecular docking studies are widely used to predict and analyze the binding mode of inhibitors within the active site of their target proteins. acs.org For SDHIs, docking models show that the amide group present in many inhibitors is crucial for binding. mdpi.com Studies on novel oxazole-related SDHIs revealed that the carbonyl oxygen atom can form critical hydrogen bonds with the hydroxyl group of TYR58 and the amino group of TRP173 in the ubiquinone binding site of the SDH enzyme. nih.gov Similarly, docking of indazole-based kinase inhibitors into the ATP-binding site of FGFR1 showed key hydrogen bonds with the hinge region residues GLU562 and ALA564, while the dichloro-phenyl ring engaged in favorable hydrophobic contacts. semanticscholar.org

Table 2: Predicted Molecular Interactions of Azole Derivatives with Protein Targets

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
SDHI DerivativesSuccinate Dehydrogenase (SDH)TYR58, TRP173Hydrogen Bonding
Indazole DerivativesFGFR1 KinaseGLU562, ALA564Hydrogen Bonding
Indazole DerivativesFGFR1 KinaseVAL561, ALA640Hydrophobic Contact

Nucleic Acid Interactions: The mechanism of action for DNA topoisomerase inhibitors involves direct interaction with a macromolecular complex composed of both the enzyme and DNA. mdpi.com These inhibitors function by stabilizing the transient covalent complex formed between the topoisomerase and the DNA strand. This stabilization prevents the re-ligation of the DNA backbone, leading to the accumulation of DNA strand breaks and ultimately triggering apoptotic cell death. researchgate.net Therefore, the ultimate macromolecular target is the topoisomerase-DNA complex.

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a crucial initial step in drug discovery that focuses on identifying molecules that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the drug's specific molecular target. Following the identification of a "hit" compound through phenotypic screening, target deconvolution is the subsequent process of identifying the molecular target or targets responsible for the observed phenotype. This dual approach is particularly valuable for novel compounds like this compound derivatives, as it can uncover novel biological pathways and mechanisms of action.

Phenotypic Screening Approaches

For a novel oxazole derivative, a variety of phenotypic screens would be employed to assess its biological activity across a range of cell types and disease models. These screens are designed to be unbiased and can reveal unexpected therapeutic potential.

High-Content Imaging (HCI): This powerful technique would involve treating various cell lines (e.g., cancer cells, immune cells, or neurons) with the this compound derivatives and using automated microscopy to capture images. Sophisticated image analysis software would then be used to quantify various cellular parameters, such as cell morphology, viability, proliferation, and the localization of specific proteins. This can provide initial clues about the compound's effects on cellular processes.

Cell Viability and Proliferation Assays: A primary screen would likely involve assessing the compound's effect on the viability and proliferation of a panel of human cancer cell lines. This helps to identify potential anti-cancer activity and provides a preliminary indication of the compound's therapeutic window.

Reporter Gene Assays: To investigate the compound's impact on specific signaling pathways, cells engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a pathway-specific promoter would be used. A change in the reporter signal would indicate modulation of that pathway.

An illustrative example of data that could be generated from a primary phenotypic screen is presented in Table 1.

Interactive Data Table 1: Illustrative Phenotypic Screening Results for a this compound Derivative

Cell LineAssay TypeParameter MeasuredResult (at 10 µM)
A549 (Lung Cancer)Cell Viability% Viability45%
MCF-7 (Breast Cancer)Cell Viability% Viability52%
HCT116 (Colon Cancer)Cell Proliferation% Inhibition68%
Jurkat (T-cell Leukemia)ApoptosisCaspase-3/7 Activity3.5-fold increase
HEK293 (Normal Kidney)Cell Viability% Viability95%

Note: This data is illustrative and does not represent actual experimental results for this compound.

Target Deconvolution Methodologies

Once a desirable phenotype is observed, the critical and often challenging step of identifying the molecular target(s) begins. A multi-pronged approach combining several modern techniques is typically the most effective strategy.

Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its protein target. rsc.org

Affinity Chromatography: A derivative of this compound would be synthesized with a linker arm and immobilized on a solid support (e.g., beads). technologynetworks.comnih.gov A cell lysate is then passed over these beads. Proteins that bind to the compound are captured, while non-binding proteins are washed away. technologynetworks.comnih.gov The bound proteins are then eluted and identified using mass spectrometry. technologynetworks.com

Chemical Proteomics: This is a powerful mass spectrometry-based affinity chromatography approach for identifying proteome-wide small molecule-protein interactions. nih.gov It can provide a comprehensive profile of the proteins that interact with the compound of interest.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov If the this compound derivative is a covalent inhibitor, a probe based on its structure could be designed to identify its targets directly in a cellular context.

Genetic Approaches:

CRISPR-Cas9 Screening: A pooled library of guide RNAs targeting every gene in the genome can be introduced into a population of cells. nih.gov These cells are then treated with the this compound derivative. Cells in which the target of the compound has been knocked out will be resistant to the compound's effects and will be enriched in the surviving population. nih.gov Sequencing the guide RNAs in the resistant cells reveals the identity of the target. nih.gov

shRNA/siRNA Screening: Similar to CRISPR screens, libraries of short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be used to systematically knock down the expression of individual genes. Resistance or sensitization to the compound upon knockdown of a specific gene points to its role in the compound's mechanism of action.

Computational Approaches:

In Silico Target Prediction: Computational algorithms can predict potential protein targets for a small molecule based on its chemical structure and comparison to libraries of known drug-target interactions. This can help to prioritize experimental validation.

An example of a target list that could be generated from an affinity chromatography experiment followed by mass spectrometry is shown in Table 2.

Interactive Data Table 2: Illustrative Protein Hits from an Affinity Chromatography Experiment with a this compound Derivative

Protein NameGene SymbolFunctionEnrichment Score
Mitogen-activated protein kinase 14MAPK14Kinase, Cell Signaling15.2
Cyclin-dependent kinase 2CDK2Kinase, Cell Cycle12.8
Heat shock protein 90HSP90AA1Chaperone9.5
Pyruvate kinase M1/2PKMMetabolism7.3

Note: This data is illustrative and does not represent actual experimental results for this compound.

The combination of these phenotypic screening and target deconvolution methodologies provides a robust framework for elucidating the mechanism of action of novel compounds like this compound and its derivatives, paving the way for their potential development as therapeutic agents.

Preclinical Pharmacological Evaluation of 5 2,3 Dichloro 6 Fluorophenyl Oxazole and Its Analogues

In Vitro Antimicrobial Activity Profiling

Analogues of 5-(2,3-dichloro-6-fluorophenyl)oxazole have been investigated for their efficacy against a range of microbial pathogens. The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the oxazole (B20620) and phenyl rings.

The introduction of halogen atoms, such as chlorine and fluorine, into the phenyl ring of oxazole-containing structures is a common strategy to enhance antibacterial activity. semanticscholar.orgrsc.org A series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, which are structurally related to the target compound, were synthesized and screened for their antibacterial properties. nih.gov Several of these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compound 10d from this series showed good bactericidal activity. nih.gov

In another study, thiazole (B1198619) derivatives, which are bioisosteres of oxazoles, featuring a 2,6-dichlorobenzyloxy)phenyl moiety, were evaluated. nih.gov While several thiazole derivatives showed potent activity against S. pneumoniae with Minimum Inhibitory Concentrations (MICs) below 0.134 μM, the corresponding oxazole analogues were less active. nih.gov This suggests that the nature of the heterocyclic ring is a critical determinant of antibacterial potency. nih.gov

Similarly, studies on 1,4-naphthoquinones, a class of compounds known for their broad pharmacological effects, have shown that their derivatives possess antibacterial properties. nih.gov The incorporation of various substituents can modulate this activity, though specific data on dichlorofluorophenyl-substituted variants remains limited. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Analogues

Compound ClassSpecific AnalogueBacterial StrainActivity (MIC)Source
Thiazole Derivative4-(2,6-dichlorobenzyloxy)phenyl thiazole analogueS. pneumoniae<0.134 μM nih.gov
1,3,4-Oxadiazole2,4-dichloro-5-fluorophenyl containing oxadiazole (10d)Various bacteriaGood bactericidal activity nih.gov
5-Nitrofuran-triazoleCompound 8eBacillus subtilis1.17 μg/ml (MBC) nih.gov

The antifungal potential of oxazole analogues and related heterocyclic systems has been an area of active investigation. Research on 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles revealed that certain compounds, such as 10d and 11g , exhibited very good antifungal activity. nih.gov Compound 10d , in particular, was noted for its fungicidal effects. nih.gov

In a separate study, a series of pyridazine (B1198779) derivatives were synthesized and tested against several plant pathogenic fungi. nih.govresearchgate.net While a direct structure-activity relationship was not firmly established, the results suggested that incorporating oxadiazole or thiadiazole units could lead to compounds with notable antifungal properties against species like G. zeae, F. oxysporum, and C. mandshurica. nih.govresearchgate.net For example, compound 7c showed 60.5% inhibition against G. zeae at a concentration of 50 μg/mL. researchgate.net

Furthermore, the general class of 1,4-naphthoquinones, from which many oxazole derivatives are synthesized, has been reported to have antifungal activity. nih.gov The fungicidal efficacy of these compounds often depends on the specific substitution patterns on the quinone ring. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Analogues

Compound ClassSpecific AnalogueFungal StrainActivity (% Inhibition @ 50 μg/mL)Source
1,3,4-OxadiazoleCompound 10dVarious fungiGood fungicidal activity nih.gov
1,3,4-OxadiazoleCompound 11gVarious fungiVery good antimicrobial activity nih.gov
Pyridazine DerivativeCompound 7bG. zeae57.9% researchgate.net
Pyridazine DerivativeCompound 7cG. zeae60.5% researchgate.net
Pyridazine DerivativeCompound 3eF. oxysporum53.2% researchgate.net

Several studies have highlighted the potential of oxazole and related heterocyclic structures as antitubercular agents. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov While the thiazole analogues in this series showed more promising results, with MIC values ranging from 1 μM to 61.2 μM, the investigation into oxazole structures points to a continued interest in this scaffold for developing new antitubercular drugs. nih.gov

Another line of research focused on 1,3-azoles derived from ortho-naphthoquinones, which demonstrated potent activity against M. tuberculosis. semanticscholar.org This indicates that the fusion of an oxazole ring with other pharmacophores can lead to effective antitubercular compounds. semanticscholar.org Additionally, 5-nitrofuran-triazole conjugates have been evaluated, with some compounds showing promising antitubercular activity. nih.gov For instance, compound 8e displayed an MIC value of 0.25 μg/ml against the H37Rv strain. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Analogues

Compound ClassSpecific AnalogueTargetActivity (MIC)Source
Thiazole DerivativeSubstituted 4-(2,6-dichlorobenzyloxy)phenyl thiazoleM. tuberculosis H37Rv1 - 61.2 μM nih.gov
5-Nitrofuran-triazoleCompound 8eM. tuberculosis H37Rv0.25 μg/ml nih.gov
NitroimidazooxazoleOPC-67683 (Delamanid)M. tuberculosis H37Rv0.006 μg/mL researchgate.net

In Vitro Anticancer Activity in Defined Cell Lines (mechanistic/SAR focus only)

Oxazole derivatives are recognized for their potent anticancer activities, which are often mediated through the inhibition of various cellular targets. benthamscience.comnih.gov The substitution pattern on the oxazole ring system is crucial for this activity. benthamscience.comnih.gov

A review of oxazole derivatives highlighted their ability to inhibit novel targets such as STAT3 and G-quadruplex, as well as more established targets like tubulin, DNA topoisomerases, and various protein kinases. benthamscience.comnih.gov Many of these derivatives show excellent potency against a wide range of cancer cell lines, with IC50 values in the nanomolar range. benthamscience.comnih.gov

Research on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated significant growth inhibitory (GI50) and cytostatic activities (TGI) at submicromolar concentrations against leukemia cell lines. osti.gov Specifically, compounds 4e and 4f showed the best antiproliferative and cytostatic selectivity. osti.gov

In a study on 2-arylnaphtho[2,3-d]oxazole-4,9-diones, the meta-substituted 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10 ) displayed the best cytotoxicity on both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, with IC50 values of 0.03 μM and 0.08 μM, respectively. nih.gov

Furthermore, a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were synthesized, and compound 4d showed promising antiproliferative activity with GI50 values ranging from 1.06 to 25.4 μM across a panel of sixty cancer cell lines. researchgate.net

Table 4: In Vitro Anticancer Activity of Selected Analogues

Compound ClassSpecific AnalogueCell LineActivity (IC50 / GI50)Mechanism/TargetSource
2-Arylnaphtho[2,3-d]oxazole-4,9-dioneCompound 10 (2-(3-Chloro-phenyl)-...)LNCaP (Prostate)0.03 μMCytotoxicity nih.gov
2-Arylnaphtho[2,3-d]oxazole-4,9-dioneCompound 10 (2-(3-Chloro-phenyl)-...)PC3 (Prostate)0.08 μMCytotoxicity nih.gov
1,4-Naphthoquinone (B94277)PD9DU-145, MDA-MB-231, HT-291–3 μMSTAT3 Dimerization Inhibitor nih.gov
1,4-NaphthoquinonePD18DU-145, MDA-MB-231, HT-29>10 μMSTAT3 Dimerization Inhibitor nih.gov
Triazolo-thiadiazineCompound 4d (3-(2,4-dichloro-5-fluorophenyl)-...)60 cancer cell lines1.06-25.4 μMAntiproliferative researchgate.net
5-Arylsulfonyl-1,3-oxazole-4-carbonitrileCompound 4e/4fLeukemia cell linesSubmicromolar (GI50)Antiproliferative, Cytostatic osti.gov

In Vitro Anti-inflammatory and Immunomodulatory Studies

The anti-inflammatory properties of oxazole analogues are an emerging area of research. A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives derived from flurbiprofen (B1673479) showed significant anti-inflammatory activity. nih.gov The derivative Ox-6f , which has a chloro-substituted phenyl ring, displayed 74.16% anti-inflammatory activity, comparable to the standard drug ibuprofen (B1674241) (84.31%). nih.gov This suggests that the presence of a halogenated phenyl ring is vital for the anti-inflammatory potential. nih.gov These compounds were found to reduce inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov

The broader class of 1,4-naphthoquinones is also known to possess anti-inflammatory effects. nih.gov The immunomodulatory effects of related compounds are often linked to their ability to regulate the production of cytokines and other inflammatory mediators. For example, total flavonoids from Astragalus have been shown to regulate the production of TNF-α, IL-1β, IL-6, and NO in RAW 264.7 macrophages, demonstrating both immunostimulatory and anti-inflammatory effects. nih.gov While not direct analogues, these studies provide a basis for investigating similar properties in dichlorofluorophenyl oxazoles.

Table 5: In Vitro Anti-inflammatory Activity of Selected Analogues

Compound ClassSpecific AnalogueAssay/ModelKey FindingSource
2,5-Disubstituted-1,3,4-OxadiazoleOx-6f (chloro-substituted phenyl)In vitro anti-inflammatory assay74.16% activity (vs. Ibuprofen 84.31%) nih.gov
2,5-Disubstituted-1,3,4-OxadiazoleOx-6d (unsubstituted phenyl)In vitro anti-inflammatory assay70.56% activity nih.gov
Total Flavonoids of AstragalusTFALPS-induced RAW 264.7 macrophagesInhibited overproduction of NO, regulated cytokines (TNF-α, IL-1β, IL-6) nih.gov

Other Investigative Biological Activities (e.g., antidiabetic, antioxidant, antiparasitic)

Beyond the activities detailed above, analogues of this compound have been explored for other potential therapeutic applications.

Antiparasitic Activity: Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have been identified as potent antiparasitic agents. nih.gov Compound 2a , with a 3-fluorophenyl substituent, showed excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range (0.2–0.4 µM). nih.gov This highlights the potential of fluorinated phenyl rings in designing new antiparasitic drugs. nih.gov

Antioxidant Activity: A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were evaluated for their antioxidant potential. nih.gov The derivative Ox-6f showed promising results with 80.23% radical scavenging potential at a dose of 100 µg/mL. nih.gov The general class of 1,4-naphthoquinones is also known to generate reactive oxygen species, which contributes to their biological activities. nih.gov

Antinematodal Activity: 5-(4'-Methoxyphenyl)-oxazole (MPO) was isolated from a fungal culture and identified as an inhibitor of the hatch and growth of Caenorhabditis elegans. nih.gov This suggests a potential application for oxazole derivatives as anthelmintic agents. semanticscholar.orgnih.gov

Antiviral Activity: The 1,4-naphthoquinone scaffold, a precursor for some oxazole derivatives, has been associated with antiviral properties. nih.gov

Table 6: Other In Vitro Biological Activities of Selected Analogues

ActivityCompound ClassSpecific AnalogueTarget Organism/AssayActivitySource
AntiparasiticPyrimido[1,2-a]benzimidazoleCompound 2a (3-fluorophenyl)Leishmania majorEC50 = 0.2–0.4 µM nih.gov
Antioxidant2,5-Disubstituted-1,3,4-OxadiazoleOx-6fRadical scavenging80.23% inhibition @ 100 µg/mL nih.gov
AntinematodalSubstituted Oxazole5-(4'-Methoxyphenyl)-oxazole (MPO)Caenorhabditis elegansInhibition of hatch and growth nih.gov

In Vivo Proof-of-Concept Studies in Relevant Animal Models

While direct in vivo mechanistic data for this compound is not available, studies on analogous oxazole derivatives provide evidence of target engagement and pathway perturbation in animal models of inflammation. Research has focused on the role of these compounds as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

In one such study, the anti-inflammatory potential of newly synthesized oxazole derivatives was investigated in a carrageenan-induced paw edema model in rodents. nih.gov This model is a standard for assessing the in vivo efficacy of anti-inflammatory agents. The study aimed to validate the mechanism of action by measuring the modulation of key biomarkers associated with inflammation and oxidative stress.

The investigation revealed that certain oxazole analogues significantly perturbed the inflammatory pathway. nih.gov This was evidenced by the restoration of antioxidant enzyme levels in the paw tissue of the animal models. In the inflamed tissue, levels of crucial antioxidant enzymes such as catalase, glutathione (B108866) (GSH), and glutathione S-transferase (GST) were depleted, while levels of thiobarbituric acid, a marker of lipid peroxidation and oxidative stress, were elevated. nih.gov Treatment with the oxazole compounds led to a significant increase in the levels of the protective antioxidant enzymes and a decrease in lipid peroxidation, indicating a clear engagement with the oxidative stress pathways that are intertwined with inflammation. nih.gov

Furthermore, the study provided direct evidence of target engagement by measuring the expression of the COX-2 enzyme and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the inflamed tissue using ELISA. nih.gov The oxazole derivatives were found to significantly reduce the protein expression of both COX-2 and TNF-α. nih.gov This demonstrates a clear perturbation of the inflammatory signaling cascade at the protein level.

To further validate the mechanism at the genetic level, the study quantified the messenger RNA (mRNA) expression of COX-2 using PCR. nih.gov The results showed a marked decrease in the expression of COX-2 mRNA in the groups treated with the oxazole compounds, confirming that the inhibitory action extends to the transcriptional level. nih.gov

The data from these in vivo studies on analogous compounds suggest that the phenyl-oxazole scaffold has the potential to modulate inflammatory pathways through the inhibition of COX-2 and the mitigation of oxidative stress.

Interactive Data Tables

Table 1: Effect of Oxazole Analogues on Oxidative Stress Markers in Paw Tissue

Treatment GroupCatalase LevelsGSH LevelsGST LevelsThiobarbituric Acid Levels
ControlNormalNormalNormalNormal
Carrageenan (Diseased)DecreasedDecreasedDecreasedIncreased
Oxazole Analogue N-ASignificantly Increased vs. CarrageenanSignificantly Increased vs. CarrageenanSignificantly Increased vs. CarrageenanSignificantly Decreased vs. Carrageenan
Oxazole Analogue N-BSignificantly Increased vs. CarrageenanSignificantly Increased vs. CarrageenanSignificantly Increased vs. CarrageenanSignificantly Decreased vs. Carrageenan

This table summarizes the reported effects on antioxidant enzymes and lipid peroxidation, indicating a restoration towards normal levels with compound treatment. nih.gov

Table 2: Effect of Oxazole Analogues on Inflammatory Marker Expression

Treatment GroupCOX-2 Protein Expression (ELISA)TNF-α Protein Expression (ELISA)COX-2 mRNA Expression (PCR)
ControlBaselineBaselineBaseline
Carrageenan (Diseased)IncreasedIncreasedIncreased
Oxazole Analogue N-ASignificantly Decreased vs. CarrageenanSignificantly Decreased vs. CarrageenanSignificantly Decreased vs. Carrageenan
Oxazole Analogue N-BSignificantly Decreased vs. CarrageenanSignificantly Decreased vs. CarrageenanMaximum Reduction Observed

This table illustrates the inhibitory effect of the oxazole analogues on the expression of key inflammatory mediators at both the protein and mRNA levels. nih.gov

Future Directions and Advanced Research Perspectives for 5 2,3 Dichloro 6 Fluorophenyl Oxazole

Development of Highly Selective and Potent Analogues through Rational Design

Rational drug design for 5-(2,3-dichloro-6-fluorophenyl)oxazole would begin with identifying a biological target. Assuming a target is identified, the development of more selective and potent analogues would be a primary objective. This process involves systematic modifications of the molecule to optimize its interaction with the target protein.

Structure-Activity Relationship (SAR) studies are fundamental to this process. For the oxazole (B20620) scaffold, research has shown that substitutions at various positions can dramatically alter biological activity. juniperpublishers.com For instance, in one study on NLRP3 inflammasome inhibitors, the nitrogen atom of the oxazole scaffold was found to form a crucial hydrogen bond with the target protein. nih.gov This highlights the importance of the core heterocycle in target engagement.

Key strategies for rational design would include:

Modification of the Phenyl Ring Substituents: The existing 2,3-dichloro-6-fluoro pattern could be systematically altered. The position and nature of the halogens could be varied to probe interactions within the target's binding pocket. Replacing a chlorine atom with a methyl or methoxy (B1213986) group, for example, could differentiate between steric and electronic effects.

Substitution at the Oxazole Ring: The C2 and C4 positions of the oxazole ring are common points for modification. Adding different functional groups at these positions could introduce new interaction points (e.g., hydrogen bond donors/acceptors) or improve physicochemical properties. Research on other phenyl-oxazoles has demonstrated that modifications at these positions are critical for potency and selectivity. researchgate.netnih.gov

Computational Modeling: Molecular docking and dynamics simulations would be invaluable for predicting how analogues bind to a target. For example, docking studies on oxazole-based HDAC6 inhibitors have helped rationalize their high potency and selectivity. researchgate.net These computational insights can prioritize the synthesis of the most promising compounds, saving time and resources.

An illustrative SAR study on a hypothetical series of analogues targeting a protein kinase might yield data like the following:

CompoundR1 (Oxazole C2)R2 (Phenyl C4)Kinase IC₅₀ (nM)
Parent HH850
Analogue 1 -CH₃H450
Analogue 2 -NH₂H150
Analogue 3 H-OCH₃700
Analogue 4 -NH₂-OCH₃50

This interactive table demonstrates how substitutions could be systematically evaluated to improve potency. Data is hypothetical and for illustrative purposes.

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The oxazole scaffold is known to be versatile, with different derivatives showing activity against a wide range of targets. nih.govmdpi.com

For this compound, a key future direction would be to intentionally screen it against a broad panel of targets (e.g., kinases, GPCRs, ion channels) to identify any multi-targeting potential. If the compound shows activity against two or more targets relevant to a specific disease, analogues could be designed to optimize this multi-targeting profile. For example, a compound that moderately inhibits both a protein kinase and a cell cycle-related enzyme could be a candidate for developing a novel anticancer agent with a dual mechanism of action. This strategy has been successfully applied to other heterocyclic scaffolds. mdpi.com

Application as Chemical Probes for Biological Systems

A potent and selective analogue of this compound could serve as a valuable chemical probe to investigate biological pathways. A high-quality chemical probe must have demonstrated target engagement in cells and a clear structure-activity relationship. nih.gov

To transform an active compound into a chemical probe, it would be modified to include a reporter group. nih.gov This could be:

An affinity tag: Such as biotin, for pull-down experiments to confirm target binding and identify interacting proteins.

A fluorescent dye: To visualize the subcellular localization of the target protein.

A "clickable" handle: Such as a terminal alkyne or azide (B81097) group. These small, minimally-perturbing groups allow for the attachment of various tags via click chemistry, which is highly efficient and can be performed in complex biological samples, including living cells. nih.gov

The development of such a probe would enable researchers to de-convolute complex biological processes and validate the compound's mechanism of action, a critical step in phenotypic drug discovery. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogues, integration with "omics" technologies is essential.

Chemoproteomics: This technique uses chemical probes combined with mass spectrometry to identify the full spectrum of proteins that a compound interacts with inside a cell. nih.gov This can confirm the intended target, reveal off-targets (which could explain side effects or polypharmacology), and provide a more complete picture of the compound's mechanism of action.

Transcriptomics (RNA-seq): By treating cells with the compound and sequencing their messenger RNA, researchers can see which genes are up- or down-regulated. This can reveal the downstream effects of target inhibition and highlight affected biological pathways.

Metabolomics: This approach analyzes changes in the levels of small-molecule metabolites in response to the compound. This can provide insights into how the compound alters cellular metabolism. A targeted metabologenomic approach has recently been used to successfully discover new oxazole-containing natural products by screening for the genes involved in their biosynthesis. nih.gov

These systems-level approaches provide a holistic view of a drug's impact, moving beyond a single target to understand its network-level effects.

Addressing Translational Research Challenges in Early Discovery

Translating a promising hit compound from the lab to a clinical candidate involves overcoming numerous hurdles related to its drug-like properties. For this compound, key challenges would include ensuring adequate solubility, permeability, metabolic stability, and minimizing toxicity.

Early-phase assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. For instance, studies on other phenyl-oxazoles have evaluated their permeability using Caco-2 cell assays and their metabolic fate in liver microsomes. nih.gov DNA-Encoded Library (DEL) technology, which requires robust and stable chemical scaffolds, highlights the importance of building in good properties from the start. acs.org Addressing these issues early through medicinal chemistry can prevent costly failures at later stages. For example, poor solubility might be addressed by adding polar functional groups, while toxicity could be mitigated by designing out reactive metabolites.

Synthesis of Metabolically Stable Analogues for Biological Investigations

A compound's metabolic stability determines its half-life in the body and is a critical parameter for a successful drug. researchgate.net Aromatic rings, like the phenyl group in the target compound, are often sites of metabolic attack by cytochrome P450 enzymes, typically through hydroxylation. The presence of chlorine and fluorine atoms on the ring is a common strategy to block these sites and improve metabolic stability. nih.gov

Future research would involve:

In Vitro Metabolic Stability Assays: The first step is to measure the compound's stability in liver microsomes or hepatocytes to determine its intrinsic clearance. researchgate.net

Metabolite Identification: If the compound is rapidly metabolized, the resulting metabolites are identified using techniques like mass spectrometry. This reveals the "metabolic soft spots" on the molecule.

Structure-Metabolism Relationship (SMR) Guided Synthesis: Armed with this knowledge, chemists can design analogues to block the metabolic sites. Strategies include:

Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of bond cleavage by P450 enzymes. researchgate.net

Introduction of Heteroatoms: Replacing a carbon in the phenyl ring with a nitrogen (creating a pyridine (B92270) ring, for example) can alter the ring's electronics and reduce its susceptibility to oxidation.

Prodrugs: If instability is a major issue, a prodrug strategy could be employed, where the active compound is released only after metabolic conversion of a more stable precursor. nih.gov

An example of data from an in vitro metabolic stability screen might look like this:

Compound AnalogueModificationMicrosomal Half-life (t½, min)Intrinsic Clearance (µL/min/mg)
Parent Compound None1546.2
Analogue 5 Phenyl ring -> Pyridine ring4515.4
Analogue 6 Deuteration at C5-phenyl2824.8
Analogue 7 C2-oxazole -> C2-N-methyl886.6

This interactive table illustrates how structural modifications can impact metabolic stability. Data is hypothetical and for illustrative purposes.

By systematically applying these advanced research perspectives, the scientific community can thoroughly investigate the potential of the this compound scaffold and pave the way for the discovery of new and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2,3-dichloro-6-fluorophenyl)oxazole, and how can reaction conditions be standardized for reproducibility?

  • Methodology : Van Leusen’s oxazole synthesis is widely used, involving the reaction of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C for 3 hours). Key steps include purification via extraction with methyl tert-butyl ether and drying with anhydrous sodium sulfate . For halogenated derivatives like the 2,3-dichloro-6-fluorophenyl group, ensure stoichiometric control of aldehyde precursors and monitor reaction progress via TLC. Post-synthesis characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. For example, 1H^1H-NMR should show characteristic peaks for the oxazole ring (δ ~8.0–8.5 ppm for aromatic protons) and substituents (fluorine splitting patterns). High-resolution mass spectrometry (HRMS) can confirm molecular weight, while elemental analysis verifies C/H/N ratios. Differential scanning calorimetry (DSC) can assess melting points and detect impurities .

Q. What role do halogen substituents (Cl, F) play in the compound’s intermolecular interactions, and how can this be experimentally analyzed?

  • Methodology : Halogen bonding can be studied via X-ray crystallography to map interactions between chlorine/fluorine atoms and electron-rich sites (e.g., oxazole nitrogen). Molecular electrostatic potential (MESP) calculations using DFT (e.g., Gaussian software) predict acceptor/donor sites. Experimental validation involves cocrystallizing the compound with perfluorinated iodobenzenes (e.g., 1,3-diiodotetrafluorobenzene) and analyzing crystal packing .

Q. How does the electronic environment of the oxazole ring influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology : Perform Hammett analysis to correlate substituent effects (e.g., electron-withdrawing Cl/F) with reaction rates in nucleophilic/electrophilic substitutions. Use cyclic voltammetry to measure redox potentials, reflecting the oxazole ring’s electron density. Computational tools like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict sites for covalent modifications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for halogenated oxazole derivatives?

  • Methodology : Cross-validate in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines). For example, if conflicting IC50_{50} values arise for aromatase inhibition, use AutoDock Vina to compare binding poses of this compound with co-crystallized ligands (e.g., letrozole) and perform molecular dynamics simulations to assess stability .

Q. How can researchers design cocrystals or coordination complexes to enhance the compound’s solubility without altering its pharmacophore?

  • Methodology : Screen coformers (e.g., carboxylic acids, amines) via slurry or grinding methods. Use DSC and PXRD to confirm cocrystal formation. For coordination complexes, react the oxazole with transition metals (e.g., Pd, Cu) and characterize via IR spectroscopy (metal-ligand vibrations) and single-crystal X-ray diffraction. Solubility enhancement can be quantified using UV-Vis spectroscopy in PBS .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodology : Combine QSAR modeling (e.g., OCHEM platform) with transcriptomics/proteomics to identify target pathways. For example, if the compound shows anticancer activity, perform RNA-seq on treated cancer cells to detect differentially expressed genes. Validate targets via surface plasmon resonance (SPR) binding assays or CRISPR knockout studies .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodology : Use LC-MS/MS to track impurities during reaction optimization. For scale-up, employ process analytical technology (PAT) like in-situ FTIR to monitor intermediates. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways, while orthogonal purification (e.g., preparative HPLC) isolates critical impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.